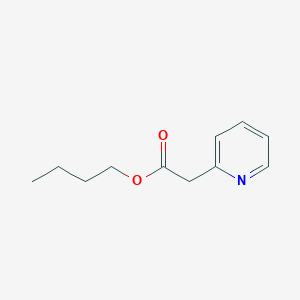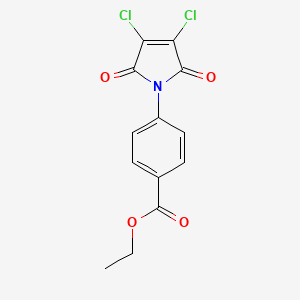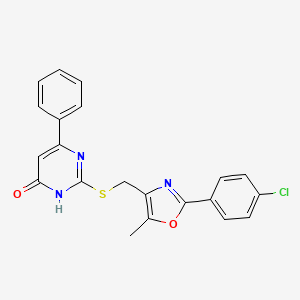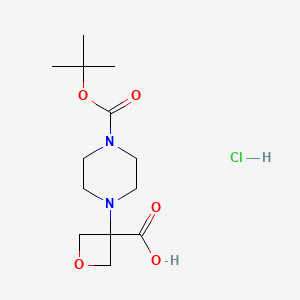![molecular formula C19H16FN3O3S B2627029 1-(3-fluorophenyl)-6-methoxy-N~3~-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide CAS No. 1251575-92-4](/img/structure/B2627029.png)
1-(3-fluorophenyl)-6-methoxy-N~3~-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of the compound would likely involve several steps, each requiring optimization to ensure good yield and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) might be used to monitor the progress of reactions and the purity of the product.Chemical Reactions Analysis
Researchers would study how the compound reacts under various conditions, and with different reagents, to understand its chemical behavior. This could involve carrying out a series of reactions and analyzing the products using the techniques mentioned above.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity, would be studied using various analytical techniques.Scientific Research Applications
Kinase Inhibition
Research by Schroeder et al. (2009) identified potent and selective Met kinase inhibitors, focusing on the modification of pyridine and pyridone positions to improve enzyme potency and solubility. Their findings demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, leading to the advancement of the study compound into clinical trials Schroeder et al., 2009.
Antimicrobial Activity
Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, deriving from a lead molecule and demonstrating significant antifungal and antibacterial activities Patel & Patel, 2010.
Chemical Synthesis and Structure
Kosolapova et al. (2013) explored the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nitrogen-containing binucleophilic agents, leading to the formation of novel pyrrol-2-one and pyridazin-3(2H)-one derivatives, providing insight into the versatility of these chemical structures in synthesizing heterocyclic compounds Kosolapova et al., 2013.
Central Nervous System Activities
Barlin et al. (1992) reported the synthesis of 6-(N-benzyl-N-methylamino)-3-methoxy-2-phenyl(imidazo[1,2-b]pyridazines) and their ability to displace [3H]diazepam from rat brain membrane preparations, suggesting potential CNS activities of these compounds Barlin et al., 1992.
Antibacterial Agents
Mu et al. (1989) prepared analogues of 1-(P-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) cinnoline-3-carboxylic acid, revealing that electron densities on oxygen atoms significantly influence antibacterial activity Mu et al., 1989.
Safety And Hazards
The compound’s safety profile would be evaluated through toxicology studies. This could involve testing its effects on cells in culture (in vitro) and in animal models (in vivo).
Future Directions
Based on the results of these studies, researchers would decide on the next steps. This could involve further optimization of the compound’s synthesis, more detailed studies of its mechanism of action, or preclinical testing if the compound shows therapeutic potential.
properties
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-N-(3-methylsulfanylphenyl)-4-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-17-11-16(24)18(22-23(17)14-7-3-5-12(20)9-14)19(25)21-13-6-4-8-15(10-13)27-2/h3-11H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQRLOGNEDRDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-6-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

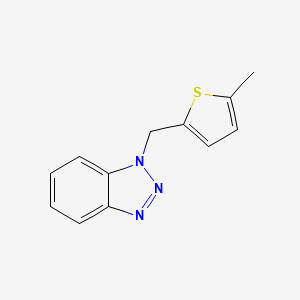
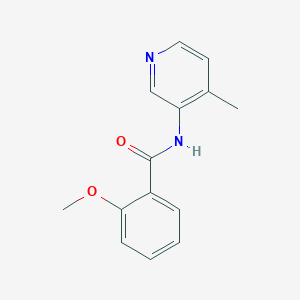
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2626948.png)
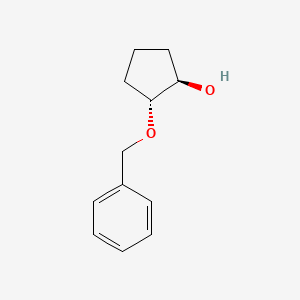
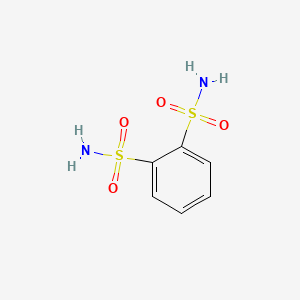
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
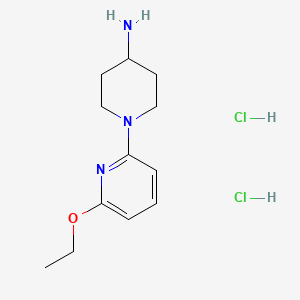
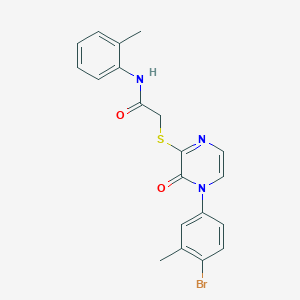
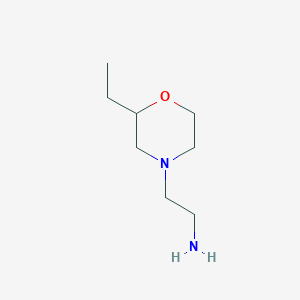
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)
